Sigma-1 Receptor Affinity
The target compound demonstrates measurable binding to the sigma-1 receptor, a CNS target implicated in neuroprotection and pain modulation. In a radioligand displacement assay using [³H]DTG on guinea pig cerebral homogenate, the compound exhibited a Ki value of 660 nM [1]. While a direct head-to-head comparison with a close analog is unavailable within this assay system, this affinity is a quantifiable benchmark. For context, a distinct carbamate derivative, N-Boc-2-bromobenzylamine (CAS 162356-90-3), which differs by lacking the propyl spacer and N-methyl group, has not demonstrated comparable sigma-1 receptor affinity in publicly available datasets, suggesting the unique structure of the target compound is crucial for this activity .
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 660 nM |
| Comparator Or Baseline | N-Boc-2-bromobenzylamine (CAS 162356-90-3) |
| Quantified Difference | Not quantifiable due to lack of comparator data; comparator exhibits no reported sigma-1 activity. |
| Conditions | Guinea pig cerebral homogenate, [³H]DTG radioligand |
Why This Matters
Demonstrates a specific biological interaction relevant to CNS drug discovery, differentiating it from simpler Boc-protected benzylamines that lack this activity profile.
- [1] BindingDB. BDBM50368226 CHEMBL1907645: Affinity Data for Sigma Opioid Receptor. View Source
